lactose

Description

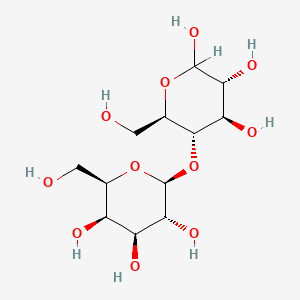

A disaccharide of glucose and galactose in human and cow milk. It is used in pharmacy for tablets, in medicine as a nutrient, and in industry.

Lactobiose is a natural product found in Alisma plantago-aquatica, Macrobrachium nipponense, and other organisms with data available.

Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1 |

InChI Key |

GUBGYTABKSRVRQ-QKKXKWKRSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

melting_point |

201-202 °C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of Lactose for Researchers

This guide provides a comprehensive overview of the core biochemical properties of lactose, tailored for researchers, scientists, and drug development professionals. It delves into the chemical structure, physicochemical properties, and key biochemical reactions of lactose, alongside detailed experimental protocols and pathway visualizations.

Chemical Structure and Isomerism

Lactose (C₁₂H₂₂O₁₁) is a disaccharide composed of one molecule of β-D-galactose and one molecule of D-glucose, linked by a β-1,4 glycosidic bond.[1][2] Its systematic name is β-D-galactopyranosyl-(1→4)-D-glucose.[1] The glucose unit can exist in either an α- or β-anomeric form, giving rise to two isomers: α-lactose and β-lactose.[3] In aqueous solutions, these two forms are in equilibrium through a process called mutarotation, with a typical ratio of approximately 40% α-lactose to 60% β-lactose at room temperature.[3]

Physicochemical Properties

The distinct isomeric forms of lactose, along with its overall molecular structure, dictate its physical and chemical characteristics. These properties are crucial for its application in various fields, including pharmaceuticals and food science.

Table 1: Key Physicochemical Properties of Lactose

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |

| Molar Mass | 342.30 g/mol | [2][4] |

| Appearance | White, odorless, crystalline powder | [1] |

| Melting Point | ~202°C (396°F) | [1] |

| Density | Varies by form (e.g., α-lactose monohydrate: ~1.54 g/cm³) | [2] |

| Optical Rotation [α]D | α-lactose: +89.4°; β-lactose: +35°; Equilibrium: +55.3° | [5] |

| Sweetness (relative to sucrose=100) | 20-50 | [6] |

| Glycemic Index | ~45 | [6] |

Table 2: Solubility of Lactose in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 g water) |

| 15 | 18.2 |

| 20 | 21.6 |

| 60 | 59.0 |

Note: The final solubility is the same for both anomers due to mutarotation. The initial dissolution rate of β-lactose is higher than that of α-lactose.[3][5]

Key Biochemical Reactions

Hydrolysis

Lactose can be hydrolyzed into its constituent monosaccharides, glucose and galactose, through either enzymatic or acidic conditions.[2]

-

Enzymatic Hydrolysis: This is the primary mechanism in biological systems, catalyzed by the enzyme β-galactosidase (lactase).[7] This process is fundamental to the digestion of lactose in mammals.

-

Acid Hydrolysis: Strong acids can also break the glycosidic bond, although this method is less specific and can lead to the formation of byproducts.

Maillard Reaction

As a reducing sugar, lactose can participate in the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. This reaction is responsible for the color and flavor development in many cooked and processed foods.

Metabolism in Biological Systems

Human Metabolism and Lactose Intolerance

In humans, the digestion of lactose occurs in the small intestine and is dependent on the enzyme lactase. Individuals with sufficient lactase activity can efficiently hydrolyze lactose into glucose and galactose for absorption. However, a significant portion of the global adult population has reduced lactase activity, a condition known as lactase non-persistence or lactose intolerance. In these individuals, undigested lactose passes into the large intestine, where it is fermented by gut bacteria, leading to symptoms such as bloating, gas, and diarrhea.

Microbial Metabolism: The Lac Operon

In bacteria such as Escherichia coli, the metabolism of lactose is tightly regulated by the lac operon, a classic example of an inducible operon. The genes responsible for lactose transport and breakdown are only expressed in the presence of lactose and the absence of a preferred energy source like glucose.

Below is a diagram illustrating the regulation of the lac operon.

References

- 1. extramarks.com [extramarks.com]

- 2. (+)-Lactose | C12H22O11 | CID 440995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dl.icdst.org [dl.icdst.org]

- 4. Lactose, anhydrous | C12H22O11 | CID 3037558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alcpo.org.ly [alcpo.org.ly]

- 6. igbzpan.pl [igbzpan.pl]

- 7. Khan Academy [khanacademy.org]

lactose metabolism in prokaryotic systems

An In-Depth Technical Guide to Lactose Metabolism in Prokaryotic Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The lactose (lac) operon in Escherichia coli is the archetypal system for understanding gene regulation in prokaryotes. First elucidated by François Jacob and Jacques Monod, its study revealed the fundamental principles of transcriptional control, where genes are expressed only when their products are required.[1][2] This document provides a detailed examination of the lac operon's architecture, the dual regulatory mechanisms that govern its expression, quantitative data on its molecular interactions, and detailed protocols for key experimental techniques used in its study. The operon's elegant logic, responding to both the presence of lactose and the absence of the preferred carbon source, glucose, offers a masterclass in cellular efficiency and environmental adaptation.[3][4]

The Architecture of the lac Operon

The lac operon is a segment of DNA that includes a cluster of genes transcribed as a single messenger RNA (mRNA) molecule, a process known as polycistronic transcription.[1] This genetic unit contains both structural genes, which encode the proteins necessary for lactose metabolism, and regulatory sequences that control their transcription.

-

Structural Genes: These three genes are located adjacent to each other and are transcribed together:

-

lacZ : Encodes the enzyme β-galactosidase (LacZ). This intracellular enzyme has two primary functions: it cleaves lactose into glucose and galactose, and it isomerizes lactose into allolactose, the true inducer of the operon.[1][5][6]

-

lacY : Encodes β-galactoside permease (LacY), a transmembrane protein that actively transports lactose from the external environment into the cell.[1][3]

-

lacA : Encodes β-galactoside transacetylase (LacA), an enzyme that transfers an acetyl group to galactosides. While its precise physiological role is less critical for lactose catabolism, it is thought to aid in the detoxification of non-metabolizable thiogalactosides that are also transported by LacY.[4][7]

-

-

Regulatory DNA Sequences: These are non-coding regions that serve as binding sites for regulatory proteins:

-

Promoter (P): The binding site for RNA polymerase (RNAP), the enzyme that initiates transcription.[3]

-

Operator (O): A sequence that overlaps with the promoter. It serves as the binding site for the Lac repressor protein. When the repressor is bound, it physically blocks RNAP from initiating transcription.[3][8] The lac operon has a primary operator (O1) and two auxiliary operators (O2 and O3) that contribute to the stability of repression.[9]

-

CAP Binding Site: A site located upstream of the promoter where the Catabolite Activator Protein (CAP) binds. This binding enhances the recruitment of RNAP to the promoter, thereby activating transcription.[3][10]

-

-

Regulatory Gene:

Core Regulatory Mechanisms

The expression of the lac operon is meticulously controlled by two key environmental signals: the presence of lactose and the absence of glucose. This dual control ensures that the cell only invests energy in producing lactose-metabolizing enzymes when lactose is available and a more favorable energy source (glucose) is not.[3]

Negative Regulation by the Lac Repressor (LacI)

In the absence of lactose, the lac operon is transcriptionally silent. This repression is mediated by the LacI repressor protein.[12] The constitutively expressed LacI protein binds tightly to the operator sequence (O1).[8] Because the operator overlaps with the promoter, the bound repressor acts as a physical barrier, preventing RNA polymerase from moving along the DNA to transcribe the structural genes.[3] This state is maintained as long as lactose is not present in the cell.

Induction by Allolactose

When lactose becomes available, it is transported into the cell by the few molecules of LacY permease that are present due to leaky basal expression.[13] Inside the cell, β-galactosidase (LacZ) converts some of the lactose into its isomer, allolactose.[1] Allolactose functions as an inducer molecule.[3] It binds to an allosteric site on the LacI repressor protein, causing a conformational change in the protein.[8][12] This change significantly reduces the repressor's affinity for the operator DNA, causing it to dissociate.[12] With the repressor removed, RNA polymerase is no longer blocked and can proceed to transcribe the lacZ, lacY, and lacA genes.[3]

Positive Regulation by Catabolite Activator Protein (CAP)

The second layer of control, known as catabolite repression, ensures that the lac operon is only highly expressed when glucose is scarce.[14] This mechanism links lac operon expression to the cell's overall energy state.

-

Low Glucose: When glucose levels are low, the concentration of intracellular cyclic AMP (cAMP) rises.[10] cAMP acts as a hunger signal. It binds to the Catabolite Activator Protein (CAP), also known as the cAMP receptor protein (CRP).[4] The cAMP-CAP complex then binds to the CAP binding site on the DNA, located just upstream of the promoter.[3] This binding event causes the DNA to bend, which in turn facilitates the binding of RNA polymerase to the promoter, significantly increasing the rate of transcription.[15]

-

High Glucose: When glucose is abundant, intracellular cAMP levels are low.[16] Without cAMP, CAP cannot bind to the DNA.[14] Consequently, RNA polymerase binds to the promoter less efficiently, and transcription of the lac operon occurs at a very low or basal level, even if lactose is present.[15] An additional mechanism called inducer exclusion also contributes, where high glucose levels inhibit the transport of lactose into the cell by LacY permease.[16]

The Logic of Dual Control

The interplay between the LacI repressor and the CAP activator creates a sophisticated logic gate that dictates gene expression based on two inputs. The operon is only fully "ON" when both conditions are met: lactose is present (to remove the repressor) AND glucose is absent (to allow the activator to bind).

Quantitative Aspects of Regulation

The regulation of the lac operon can be described by the binding affinities and concentrations of its molecular components. These quantitative parameters determine the sensitivity and robustness of the genetic switch.

| Parameter | Value | Description | Reference |

| LacI Repressor Molecules | ~30 tetramers/cell | The intracellular concentration of the LacI tetramer is approximately 3x10⁻⁸ M, sufficient for >95% operator occupancy in the absence of an inducer. | [11] |

| Repression Fold (O1 only) | ~18-fold | The primary operator (O1) alone can repress transcription by a factor of about 18. | [9] |

| Repression Fold (O1 and O2) | ~700-fold | Cooperative binding of a single repressor tetramer to both O1 and the auxiliary operator O2 dramatically increases repression. | [9] |

| Repression Fold (O1 and O3) | ~440-fold | Cooperative binding to O1 and the auxiliary operator O3 also significantly enhances repression. | [9] |

| Repression Fold (All 3 Operators) | ~1300-fold | The presence of all three operators leads to the strongest repression through DNA looping, where the repressor binds two operators simultaneously. | [9][17] |

| Inducer for Induction | ~62.0 µM | The minimal concentration of extracellular lactose required for the induction of the operon is in the micromolar range. | [18] |

| mRNA Half-life | ~2.78 minutes | The short half-life of the lac mRNA allows the cell to rapidly shut down enzyme production when the inducer is removed. | [19] |

Key Experimental Methodologies

The study of the lac operon has driven the development of fundamental techniques in molecular biology.

β-Galactosidase Assay

This colorimetric assay is used to quantify the expression level of the lacZ gene, serving as a direct measure of operon activity. It relies on the artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is colorless but is cleaved by β-galactosidase to produce galactose and o-nitrophenol, a yellow compound.[20]

Experimental Protocol:

-

Cell Culture and Lysis:

-

Grow E. coli cultures under the desired experimental conditions (e.g., with/without glucose, with/without lactose or a gratuitous inducer like IPTG).[21]

-

At various time points, collect 1.0-1.5 mL of the culture. Measure the optical density at 600 nm (OD₆₀₀) to normalize for cell number.[22]

-

Pellet the cells by centrifugation and resuspend in a suitable buffer (e.g., Z buffer).[23]

-

Permeabilize the cells to allow substrate entry. This can be achieved using chemical methods (e.g., chloroform/SDS) or commercial reagents (e.g., PopCulture reagent).[20][23]

-

-

Enzymatic Reaction:

-

Termination and Measurement:

-

Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate (Na₂CO₃). This denatures the enzyme and ensures the o-nitrophenol is in its yellow, ionized form.[23]

-

Remove cell debris by centrifugation.[23]

-

Measure the absorbance of the supernatant at 420 nm (A₄₂₀), which is the peak absorbance for o-nitrophenol.[20]

-

-

Calculation of Activity:

-

Calculate the β-galactosidase activity in Miller Units, which normalizes the A₄₂₀ reading to the reaction time and the cell density (OD₆₀₀).

-

DNase I Footprinting

This in vitro technique is used to precisely identify the DNA sequence where a protein, such as the LacI repressor or CAP, binds. The principle is that a bound protein protects the DNA from cleavage by the endonuclease DNase I.[25][26]

Experimental Protocol:

-

DNA Probe Preparation:

-

Protein-DNA Binding:

-

DNase I Digestion:

-

Treat both samples with a low concentration of DNase I for a limited time. The goal is to achieve, on average, only one cut per DNA molecule.[27]

-

DNase I will randomly cleave the DNA backbone in the control sample. In the experimental sample, the DNA region bound by the protein will be protected from cleavage.[25]

-

-

Analysis:

-

Stop the digestion and denature the DNA to separate the strands.

-

Run both samples on a high-resolution denaturing polyacrylamide gel. The gel separates the DNA fragments based on size.[26]

-

Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

The control lane will show a continuous ladder of bands, representing cuts at every nucleotide position. The experimental lane will show a similar ladder but with a gap—the "footprint"—corresponding to the region where the bound protein protected the DNA from being cut.[28]

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful, modern technique used to map all protein-DNA interactions across the entire genome in vivo. It can be used to identify all the binding sites for a transcription factor like CAP or LacI under specific physiological conditions.[29][30]

Experimental Protocol:

-

Cross-linking and Cell Lysis:

-

Chromatin Shearing:

-

Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[31]

-

-

Immunoprecipitation (IP):

-

Add an antibody that is specific to the protein of interest (e.g., anti-CAP). This antibody will bind to the target protein within the chromatin fragments.[31]

-

Use magnetic beads coated with Protein A/G to capture the antibody-protein-DNA complexes, effectively isolating them from the rest of the lysate.[32]

-

-

Reverse Cross-linking and DNA Purification:

-

Wash the beads to remove non-specifically bound material.

-

Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

Digest the proteins with proteinase K and purify the DNA fragments that were bound to the target protein.[31]

-

-

Sequencing and Analysis:

-

Prepare a DNA library from the purified fragments and sequence it using a next-generation sequencing platform.[33]

-

Align the resulting sequence reads to the bacterial genome. Regions of the genome that are enriched in sequence reads (forming "peaks") represent the binding sites of the target protein.[30]

-

Conclusion

The lactose metabolism system in prokaryotes, epitomized by the E. coli lac operon, remains a cornerstone of molecular biology, providing an exceptionally clear model of transcriptional regulation. Its elegant logic, governed by both negative and positive control mechanisms, demonstrates how bacteria can integrate environmental signals to make efficient metabolic decisions. The quantitative parameters of its components and the array of experimental techniques developed to dissect its function have laid the groundwork for much of modern genetics, recombinant DNA technology, and systems biology. For researchers and drug development professionals, the principles learned from the lac operon continue to inform our understanding of gene networks, cellular decision-making, and the design of synthetic biological circuits.

References

- 1. lac operon - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. croplibrary.com [croplibrary.com]

- 6. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 7. Lac Operon: Mechanism and Regulation • Microbe Online [microbeonline.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Quantitative approaches to the study of bistability in the lac operon of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gene regulation: Lac operon | Research Starters | EBSCO Research [ebsco.com]

- 11. Analysis of Lactose Metabolism in E. coli Led to the Discovery of the Basic Principles of Gene Transcription [ns1.almerja.com]

- 12. microbenotes.com [microbenotes.com]

- 13. The lac Operon: A Lesson in Simple Gene Regulation | The Scientist [the-scientist.com]

- 14. Catabolite repression - Wikipedia [en.wikipedia.org]

- 15. Lac Operon System(Catabolite Repression).pptx [slideshare.net]

- 16. Influence of Catabolite Repression and Inducer Exclusion on the Bistable Behavior of the lac Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genetics, Inducible Operon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. isn.ucsd.edu [isn.ucsd.edu]

- 20. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ableweb.org [ableweb.org]

- 22. www-personal.umd.umich.edu [www-personal.umd.umich.edu]

- 23. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. DNA footprinting - Wikipedia [en.wikipedia.org]

- 26. bitesizebio.com [bitesizebio.com]

- 27. med.upenn.edu [med.upenn.edu]

- 28. DNAse footprinting: a simple method for the detection of protein-DNA binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.asm.org [journals.asm.org]

- 30. Defining Bacterial Regulons Using ChIP-seq Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 31. journals.asm.org [journals.asm.org]

- 32. bosterbio.com [bosterbio.com]

- 33. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Molecular Structure and Function of Lactose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose, a disaccharide sugar, is a fundamental carbohydrate primarily found in the milk of mammals. Comprising two monosaccharide units, glucose and galactose, it serves as a crucial energy source, particularly for neonates. Beyond its nutritional significance, lactose plays a pivotal role in the pharmaceutical industry as a widely used excipient in various dosage forms. Its unique physicochemical properties, including its different isomeric forms, solubility, and stability, make it a versatile component in drug formulation and delivery. This technical guide provides a comprehensive overview of the molecular structure of lactose, its biological functions and metabolism, and detailed methodologies for its analysis.

Molecular Structure of Lactose

Lactose (C₁₂H₂₂O₁₁) is a disaccharide formed from the condensation of a galactose and a glucose molecule, linked by a β-1,4 glycosidic bond. The systematic name for lactose is β-D-galactopyranosyl-(1→4)-D-glucose.[1]

Anomers and Isomers

Lactose exists in two anomeric forms, α-lactose and β-lactose, which differ in the orientation of the hydroxyl group on the anomeric carbon of the glucose unit.[2] In aqueous solution, these two forms are in equilibrium and can interconvert through a process called mutarotation. At room temperature, the equilibrium mixture consists of approximately 40% α-lactose and 60% β-lactose.[3]

The most common crystalline form is α-lactose monohydrate , which contains one molecule of water of crystallization for each molecule of lactose. β-Lactose is typically anhydrous.[4] These forms exhibit different physical properties, which are critical for their application in the pharmaceutical industry.

Quantitative Physicochemical Properties

The distinct properties of α-lactose monohydrate and β-lactose are summarized in the table below. These characteristics influence their behavior in formulations, such as dissolution rate and compressibility.

| Property | α-Lactose Monohydrate | β-Lactose |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁ |

| Molecular Weight | 360.31 g/mol | 342.30 g/mol |

| Melting Point | ~202 °C (with decomposition)[5] | ~252 °C |

| Solubility in Water | 18 g/100 mL at 20°C | 50 g/100 mL |

| Sweetness (relative to sucrose=100) | 20[6] | 50[6] |

| Specific Optical Rotation [α]D²⁰ | +52.2° to +52.8°[7] | +34.2° to +35.2° |

| Crystalline Form | Monoclinic | Orthorhombic |

| Hygroscopicity | Low[3] | Higher than α-lactose monohydrate |

Biological Function and Metabolism

Nutritional Significance

Lactose is the primary carbohydrate source in mammalian milk, providing a significant portion of the energy required for infants.[8][9] Upon ingestion, it is hydrolyzed by the enzyme lactase (β-galactosidase) in the small intestine into its constituent monosaccharides, glucose and galactose.[10] Glucose is a primary fuel for cellular respiration, while galactose has vital roles in neural and immunological processes.[8][11] Lactose may also enhance the absorption of minerals such as calcium, copper, and zinc, particularly during infancy.[8][12]

Lactose Intolerance

Lactose intolerance is a common condition resulting from a genetically programmed decrease in lactase production after weaning, a state known as lactase non-persistence.[6][10] Undigested lactose passes into the large intestine, where it is fermented by gut bacteria, leading to symptoms such as bloating, gas, and diarrhea.[13][14]

Galactose Metabolism: The Leloir Pathway

Once absorbed, galactose is primarily metabolized in the liver via the Leloir pathway to be converted into glucose-1-phosphate, which can then enter glycolysis.[15][16][17]

Regulation of Lactose Metabolism in Prokaryotes: The Lac Operon

In bacteria such as E. coli, the genes responsible for lactose metabolism are organized into the lac operon. This operon is a classic example of gene regulation, being expressed only when lactose is available and glucose, the preferred energy source, is absent.

Pharmaceutical Applications

Lactose is a cornerstone excipient in the pharmaceutical industry due to its cost-effectiveness, availability, bland taste, low hygroscopicity, and excellent physical and chemical stability. It is primarily used as a:

-

Filler/Diluent: To increase the bulk of solid dosage forms like tablets and capsules.

-

Binder: To hold the ingredients of a tablet together.

-

Carrier: In dry powder inhalers, where drug particles adhere to larger lactose particles.

Different grades of lactose with varying particle sizes and flow characteristics are commercially available to suit different manufacturing processes such as wet granulation, dry granulation, and direct compression.

Experimental Protocols for Lactose Analysis

Accurate quantification of lactose is crucial in both food science and pharmaceutical quality control. Below are detailed protocols for common analytical methods.

High-Performance Liquid Chromatography (HPLC) for Lactose in Milk

This method provides a simple, rapid, and accurate determination of lactose.[11]

7.1.1. Materials and Reagents

-

Lactose monohydrate standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

HPLC system with a Refractive Index (RI) detector and an amino (NH₂) column

7.1.2. Standard Preparation

-

Accurately weigh approximately 50 mg of lactose monohydrate standard into a 10 mL volumetric flask.

-

Add diluent (Acetonitrile:Water, 50:50 v/v) with intermittent swirling.

-

Sonicate the solution for 2 minutes to ensure complete dissolution.

-

Bring the flask to volume with the diluent. Prepare fresh daily.

7.1.3. Sample Preparation (Milk)

-

Pipette 0.5 mL of the milk sample into a 10 mL volumetric flask.

-

Add diluent (Acetonitrile:Water, 70:30 v/v) with intermittent swirling.

-

Sonicate the solution for about 10 minutes.

-

Filter approximately 1 mL of the supernatant through a 0.45 µm syringe filter before HPLC analysis.

7.1.4. Chromatographic Conditions

-

Column: Amino (NH₂) column (e.g., Chromolith® NH2, 100 x 4.6 mm)

-

Mobile Phase: Acetonitrile:Water (75:25 v/v), isocratic

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Detector: Refractive Index (RI)

-

Injection Volume: 10 µL

7.1.5. Troubleshooting

| Problem | Potential Cause | Solution |

| Poor Peak Resolution | Mobile phase composition incorrect; Column degradation | Prepare fresh mobile phase; Replace column |

| Baseline Noise/Drift | Air bubbles in the system; Detector temperature fluctuation | Degas mobile phase; Ensure stable column and detector temperature |

| Retention Time Shifts | Inconsistent mobile phase composition; Column not equilibrated | Pre-mix mobile phase; Allow for adequate column equilibration time |

| No Peaks/Low Sensitivity | Detector issue; Sample degradation | Check detector lamp and cell; Prepare fresh sample |

Enzymatic Assay for Lactose

This method relies on the enzymatic hydrolysis of lactose and subsequent measurement of one of the products.[5]

7.2.1. Principle Lactose is hydrolyzed by β-galactosidase to glucose and galactose. The amount of glucose produced is then quantified in a subsequent enzymatic reaction that leads to the formation of a colored or fluorescent product, or a change in absorbance (e.g., conversion of NADP⁺ to NADPH).

7.2.2. Materials and Reagents

-

Lactose Assay Kit (containing β-galactosidase, glucose oxidase, peroxidase, and a suitable chromogen or fluorophore)

-

Phosphate Buffered Saline (PBS)

-

Sodium Carbonate (for reaction termination)

-

Spectrophotometer or fluorometer

7.2.3. General Procedure (using a colorimetric assay with ONPG as substrate for lactase activity)

-

Enzyme Extraction (if applicable):

-

Crush one lactase tablet and resuspend the powder in 10 mL of 100 mM PBS.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 1 minute.

-

Collect the supernatant containing the lactase extract.

-

-

Assay:

-

Set up "Reaction" and "Control" tubes.

-

To the "Reaction" tube, add 390 µL of 100 mM PBS and 100 µL of 5 mM ONPG solution.

-

To the "Control" tube, add 400 µL of 100 mM PBS and 100 µL of 5 mM ONPG solution.

-

Add 10 µL of the lactase extract to the "Reaction" tube and mix.

-

Incubate at room temperature for a defined period (e.g., 1 minute).

-

Stop the reaction in both tubes by adding 500 µL of 1 M sodium carbonate.

-

-

Measurement:

-

Measure the absorbance of both solutions at 420 nm.

-

The difference in absorbance is proportional to the lactase activity, which can be related to the lactose concentration in the original sample if lactose itself is the substrate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the quantification of lactose.[10]

7.3.1. Sample Preparation

-

For milk samples, a simple dilution may be sufficient.

-

An internal standard (e.g., TMSP) is added for quantification.

-

For samples with high water content, a presaturation technique is used to suppress the water signal.[10]

7.3.2. NMR Parameters (Example for ¹H NMR)

-

Operating Frequency: 100 MHz

-

Pulse Angle: 30°

-

Presaturation Time (for water suppression): 2 seconds

-

Temperature: 32.0 ± 0.1 °C[10]

7.3.3. Data Analysis

-

The spectra are phased, baseline-corrected, and integrated.

-

The concentration of lactose is determined by comparing the integral of a characteristic lactose peak to the integral of the internal standard.

X-ray Powder Diffraction (XRPD)

XRPD is used to identify and quantify the different crystalline forms of lactose.[14]

7.4.1. Sample Preparation

-

The lactose powder is finely ground to ensure random orientation of the crystals.

-

The powder is packed into a sample holder.

7.4.2. Data Collection

-

The sample is irradiated with monochromatic X-rays.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Characteristic peaks for α-lactose monohydrate (e.g., at 19.9° 2θ) and β-lactose (e.g., at 20.9° 2θ) are observed.

7.4.3. Quantification

-

The concentration of each anomer is determined by the intensity of its characteristic peaks.

Experimental and Quality Control Workflows

Conclusion

Lactose is a molecule of immense biological and industrial importance. A thorough understanding of its molecular structure, isomeric forms, and physicochemical properties is essential for its effective utilization in both nutritional and pharmaceutical contexts. The analytical methods detailed in this guide provide robust frameworks for the accurate characterization and quantification of lactose, ensuring product quality and safety. As research and development in food science and pharmaceuticals continue to advance, the multifaceted role of lactose is likely to expand, further underscoring the need for comprehensive technical knowledge.

References

- 1. mcgill.ca [mcgill.ca]

- 2. pharmtech.com [pharmtech.com]

- 3. Determination of Lactose Concentration in Low-Lactose and Lactose-Free Milk, Milk Products, and Products Containing Dairy Ingredients, Enzymatic Method: Single-Laboratory Validation First Action Method 2020.08 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. jasco.com.br [jasco.com.br]

- 7. HPLC Troubleshooting Guide [scioninstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 10. researchgate.net [researchgate.net]

- 11. Quality Control (QC) in Pharmaceutical Manufacturing [pharmuni.com]

- 12. researchgate.net [researchgate.net]

- 13. hplc.eu [hplc.eu]

- 14. benchchem.com [benchchem.com]

- 15. Measuring Lactase Enzymatic Activity in the Teaching Lab - PMC [pmc.ncbi.nlm.nih.gov]

- 16. icdd.com [icdd.com]

- 17. Quantitative X-ray diffraction determination of alpha-lactose monohydrate and beta-lactose in chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

Lactose as a Carbon Source for Microbial Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lactose as a carbon source for microbial growth, focusing on the underlying metabolic and regulatory mechanisms. It offers quantitative data for comparative analysis, detailed experimental protocols for practical application, and visual diagrams of key biological pathways and workflows. This document is intended to serve as a comprehensive resource for professionals in microbiology, biotechnology, and drug development.

Introduction to Lactose Metabolism

Lactose, a disaccharide composed of β-D-galactose and D-glucose linked by a β(1→4) glycosidic bond, is a significant carbon source for many microorganisms. The ability to utilize lactose is particularly well-studied in the bacterium Escherichia coli, where it is governed by a classic model of gene regulation—the lac operon.[1] The metabolism of lactose is a cornerstone of molecular biology and has been leveraged extensively in biotechnology for applications such as recombinant protein expression using lactose-inducible systems.[2][3]

The entry and breakdown of lactose inside the microbial cell are primarily a two-step process facilitated by two key enzymes:

-

Lactose Permease (LacY): A transmembrane protein that actively transports lactose from the external environment into the cell.[4]

-

β-Galactosidase (LacZ): An intracellular enzyme that hydrolyzes the imported lactose into its constituent monosaccharides, glucose and galactose.[4] These monosaccharides can then enter central glycolytic pathways to generate energy and biomass.

Genetic Regulation: The lac Operon

The expression of the genes encoding these metabolic enzymes is tightly controlled by the lac operon, an elegant genetic circuit that ensures the cell only invests energy in producing these proteins when lactose is available and a more preferred carbon source, like glucose, is absent.[5] This regulation occurs at the transcriptional level and involves both negative and positive control mechanisms.

Negative Control: The Lac Repressor

In the absence of lactose, a repressor protein, encoded by the lacI gene, binds to a specific DNA sequence called the operator (O).[5] The operator region overlaps with the promoter (P), the binding site for RNA polymerase. This physical blockage prevents RNA polymerase from initiating transcription of the structural genes (lacZ, lacY, and lacA).[1][6]

When lactose is present, a small amount enters the cell and is converted to allolactose, an isomer of lactose. Allolactose acts as an inducer by binding to the LacI repressor, causing a conformational change that makes the repressor release from the operator.[4][5] This de-repression allows RNA polymerase to access the promoter and transcribe the operon's genes.

Positive Control: Catabolite Repression

Microbes prioritize the use of carbon sources that support the highest growth rate, a phenomenon known as catabolite repression.[7][8] In E. coli, glucose is the preferred carbon source. The presence of glucose represses the expression of the lac operon, even if lactose is also available.[9] This is a form of positive control mediated by the Catabolite Activator Protein (CAP) and cyclic AMP (cAMP).

-

Low Glucose: When glucose levels are low, intracellular cAMP levels rise. cAMP binds to CAP, forming a cAMP-CAP complex. This complex then binds to a specific site upstream of the lac promoter, enhancing the ability of RNA polymerase to bind to the promoter and initiate transcription.[5]

-

High Glucose: When glucose is abundant, cAMP levels are low. The cAMP-CAP complex does not form, and even if the LacI repressor is removed by allolactose, transcription of the lac operon occurs at a very low level.[5][10]

This dual-control system ensures that the lac operon is only highly expressed when lactose is present AND glucose is absent.

Quantitative Data on Microbial Growth and Enzyme Kinetics

The choice of carbon source significantly impacts microbial growth rates. Glucose generally supports faster growth than lactose due to the energetic efficiency of its metabolism.[11][12] This preference leads to the characteristic diauxic growth curve when microbes are cultured in a medium containing both sugars.[8][11]

Comparative Growth Rates

The specific growth rate (μ) is a measure of the increase in cell mass per unit time. While exact values can vary based on the specific strain and experimental conditions (e.g., medium composition, temperature), glucose consistently yields a higher μ than lactose for E. coli.

| Carbon Source | Organism | Medium Type | Specific Growth Rate (μ) (h⁻¹) | Reference(s) |

| Glucose | E. coli | Minimal | ~0.6 - 0.7 | [13] |

| Lactose | E. coli | Minimal | ~0.2 - 0.4 | [9] |

| Glycerol | E. coli | Minimal | ~0.3 - 0.5 | [14] |

Note: The values presented are approximate ranges compiled from multiple sources and are intended for comparative purposes. Absolute growth rates are highly dependent on specific experimental conditions.

β-Galactosidase Enzyme Kinetics

The efficiency of lactose hydrolysis by β-galactosidase can be described by Michaelis-Menten kinetics. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. The enzyme typically shows a higher affinity for the artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) than for its natural substrate, lactose.

| Substrate | Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Reference(s) |

| Lactose | Lactobacillus plantarum | 23.28 | 10.88 | [7] |

| ONPG | Lactobacillus plantarum | 6.64 | 147.5 | [7] |

| ONPG | Aspergillus oryzae | 0.80 | Value not directly comparable | [11] |

| ONPG | E. coli (Purified) | 0.34 | Value not directly comparable |

Note: Vmax values are highly dependent on enzyme concentration and assay conditions, making direct comparisons between studies difficult. Km values provide a more stable measure of enzyme-substrate affinity.

Experimental Protocols

Protocol for Measuring a Bacterial Growth Curve on Lactose

This protocol describes how to measure the growth of E. coli in a minimal medium with lactose as the sole carbon source.

Materials:

-

E. coli strain (e.g., K-12)

-

M9 minimal medium components

-

Lactose solution (20% w/v, sterile-filtered)

-

Sterile culture flasks or tubes

-

Incubator shaker (37°C)

-

Spectrophotometer

-

Sterile pipettes and tips

M9 Minimal Medium (1 L):

-

5x M9 Salts: Dissolve 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, and 5.0 g NH₄Cl in deionized water to a final volume of 1 L. Autoclave to sterilize.[4][12]

-

Working M9 Medium: To prepare 1 L of 1x M9 medium, aseptically combine the following sterile solutions:

-

200 mL of 5x M9 Salts

-

2 mL of 1 M MgSO₄

-

100 μL of 1 M CaCl₂

-

20 mL of 20% Lactose solution (for a final concentration of 0.4%)

-

Add sterile deionized water to a final volume of 1 L.[12]

-

Procedure:

-

Starter Culture: Inoculate a single colony of E. coli into 5 mL of M9-lactose medium and grow overnight at 37°C with shaking (200-250 rpm).

-

Main Culture Inoculation: Inoculate a larger volume (e.g., 50 mL) of fresh, pre-warmed M9-lactose medium with the overnight culture to an initial Optical Density at 600 nm (OD₆₀₀) of ~0.05.

-

Incubation and Sampling: Incubate the main culture at 37°C with vigorous shaking. Aseptically remove a sample (e.g., 1 mL) at regular time intervals (e.g., every 30-60 minutes).

-

OD Measurement: Measure the OD₆₀₀ of each sample using the spectrophotometer. Use fresh M9-lactose medium as a blank.

-

Data Analysis: Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale). This will generate a bacterial growth curve showing the lag, exponential (log), stationary, and decline phases. The specific growth rate (μ) can be calculated from the slope of the linear portion of the log-phase plot.

Protocol for β-Galactosidase Activity Assay (ONPG-based)

This protocol measures the activity of β-galactosidase in permeabilized E. coli cells using the chromogenic substrate ONPG. The enzyme cleaves ONPG into galactose and o-nitrophenol, the latter of which is yellow and can be quantified spectrophotometrically at 420 nm.

Materials:

-

E. coli culture grown under desired conditions (e.g., induced with lactose)

-

Z-Buffer (0.06 M Na₂HPO₄, 0.04 M NaH₂PO₄, 0.01 M KCl, 0.001 M MgSO₄, pH 7.0)

-

β-mercaptoethanol

-

ONPG solution (4 mg/mL in Z-Buffer)

-

0.1% SDS (Sodium Dodecyl Sulfate)

-

Chloroform

-

1 M Na₂CO₃ (Stop Solution)

-

Water bath (28-37°C)

-

Spectrophotometer

Procedure:

-

Cell Preparation: Take a 1 mL sample of the bacterial culture. Measure and record the OD₆₀₀.

-

Permeabilization: Add 2-3 drops of chloroform and 1 drop of 0.1% SDS to the cell sample. Vortex vigorously for 10 seconds to lyse the cells.

-

Pre-incubation: Equilibrate the permeabilized cell suspension in a water bath at the desired assay temperature (e.g., 28°C or 37°C) for 5 minutes.

-

Reaction Initiation: Start the enzymatic reaction by adding 0.2 mL of ONPG solution (4 mg/mL). Mix and start a timer.

-

Reaction Incubation: Incubate the reaction mixture at the assay temperature until a distinct yellow color develops.

-

Reaction Termination: Stop the reaction by adding 0.5 mL of 1 M Na₂CO₃. Record the exact reaction time.

-

Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm (A₄₂₀).

-

Calculation of Miller Units: The specific activity of β-galactosidase is often expressed in Miller Units, which normalize the activity to the cell density and reaction time.

-

Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀)

-

t = reaction time in minutes

-

V = volume of culture used in mL

-

A₄₂₀ = absorbance at 420 nm

-

OD₆₀₀ = optical density of the culture at 600 nm

-

-

Diauxic Growth and Catabolite Repression

When E. coli is grown in a medium containing both glucose and lactose, it exhibits a biphasic or "diauxic" growth pattern.[11][12] The cells will first consume all the available glucose, resulting in a rapid exponential growth phase. Once the glucose is depleted, there is a temporary cessation of growth known as the lag phase. During this lag phase, the cell machinery shifts to express the lac operon to metabolize lactose. Subsequently, a second, slower exponential growth phase occurs as the cells utilize lactose.[11] This sequential utilization of sugars is a direct consequence of catabolite repression.

Applications in Drug Development and Biotechnology

The principles of lactose metabolism and the lac operon's regulatory system are fundamental to modern biotechnology and drug development. Lactose and its non-metabolizable analog, Isopropyl β-D-1-thiogalactopyranoside (IPTG), are widely used as inducers for controlled gene expression.[3] This system allows for the high-level production of recombinant proteins, including therapeutic proteins and enzymes, in microbial hosts like E. coli. By controlling the timing and level of gene induction, researchers can optimize protein yield, solubility, and activity, which is a critical aspect of biopharmaceutical manufacturing.[2]

Conclusion

Lactose serves as a valuable carbon source for many microbes, and its metabolism in E. coli provides a quintessential model for understanding gene regulation. The interplay between negative repression by the LacI protein and positive activation by the cAMP-CAP complex allows the cell to make efficient metabolic decisions based on the availability of preferred carbon sources. A quantitative understanding of growth rates and enzyme kinetics, coupled with robust experimental protocols, enables researchers to harness these natural systems for a wide array of biotechnological applications, from fundamental research to the industrial production of pharmaceuticals.

References

- 1. Kinetic studies of beta-galactosidase induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Confluence Mobile - Rice University Campus Wiki [wiki.rice.edu]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Escherichia coli - Wikipedia [en.wikipedia.org]

- 7. Glucose becomes one of the worst carbon sources for E.coli on poor nitrogen sources due to suboptimal levels of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Studies of β-Galactosidase Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pjlss.edu.pk [pjlss.edu.pk]

- 10. static.igem.wiki [static.igem.wiki]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Glycerol as Carbon Source onto Specific Sugar and Inducer Uptake Rates and Inclusion Body Productivity in E. coli BL21(DE3) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Standard M9 minimal medium [protocols.io]

The Regulation of the Lac Operon in E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core regulatory mechanisms of the lactose (lac) operon in Escherichia coli. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in studies of gene regulation, molecular biology, and antibiotic discovery. This document details the intricate interplay of proteins, small molecules, and DNA elements that govern the expression of genes responsible for lactose metabolism, a classic model system for understanding prokaryotic gene control.

Core Regulatory Principles of the Lac Operon

The lac operon is a cluster of genes—lacZ, lacY, and lacA—that are transcribed together from a single promoter.[1] These genes encode proteins essential for the transport and metabolism of lactose.[2] The expression of the lac operon is tightly controlled by two key regulatory proteins: the Lac repressor (LacI) and the catabolite activator protein (CAP).[1] This dual control mechanism ensures that the operon is only expressed when lactose is available as a carbon source and a more preferred energy source, glucose, is absent.[1][2]

Negative Regulation by the Lac Repressor (LacI)

The lacI gene, located upstream of the lac operon, constitutively expresses the LacI repressor protein.[2] In the absence of lactose, the LacI tetramer binds with high affinity to the primary operator site, O1, which overlaps with the promoter region of the lac operon.[1][3] This binding physically obstructs RNA polymerase from initiating transcription, effectively repressing the expression of the lac structural genes.[1] The lac operon also contains two auxiliary operator sites, O2 and O3, which contribute to the stability of the repressor-DNA complex through the formation of DNA loops.[3][4]

The inducer molecule responsible for derepression is allolactose, an isomer of lactose that is produced from lactose by a basal level of β-galactosidase present in the cell.[1] When lactose is present, allolactose binds to an allosteric site on the LacI repressor, inducing a conformational change that significantly reduces its affinity for the operator DNA.[5] This dissociation of the repressor allows RNA polymerase to access the promoter and initiate transcription.[1]

Positive Regulation by the Catabolite Activator Protein (CAP)

The second layer of control, known as catabolite repression, ensures that the lac operon is not significantly expressed when glucose is available, even if lactose is also present.[6] This regulation is mediated by the catabolite activator protein (CAP), also known as the cAMP receptor protein (CRP).[1] The activity of CAP is dependent on the intracellular concentration of cyclic AMP (cAMP).[7]

When glucose levels are low, the concentration of cAMP is high.[7] cAMP binds to CAP, causing a conformational change that allows the CAP-cAMP complex to bind to a specific site upstream of the lac promoter.[1] The bound CAP-cAMP complex interacts with the α-subunit of RNA polymerase, enhancing its recruitment to the promoter and significantly increasing the rate of transcription.[1] Conversely, when glucose levels are high, cAMP levels are low, and the CAP-cAMP complex does not form, leading to a low level of lac operon transcription even in the presence of lactose.[1][6]

Quantitative Data on Lac Operon Regulation

The following tables summarize key quantitative parameters that govern the regulation of the lac operon.

| Parameter | Value | Reference |

| Dissociation Constants (Kd) of Lac Repressor (LacI) Binding | ||

| LacI - Operator O1 | ~10 pM (in vitro, symmetric operator) | [3] |

| LacI - Operator O2 | Similar affinity to O1 | [8] |

| LacI - Operator O3 | Lower affinity than O1 and O2 | [8] |

| LacI - Non-specific DNA | Measured at various salt concentrations | [9] |

| In Vivo Repression Levels | ||

| Repression by O1 alone | 18-fold | [4] |

| Repression by O1 and O2 | 700-fold | [4] |

| Repression by O1 and O3 | 440-fold | [4] |

| Repression by all three operators (O1, O2, O3) | 1300-fold | [4] |

| Intracellular Concentrations | ||

| LacI repressor (tetramer) | ~10 nM (~10 molecules per cell) | [10] |

| Intracellular K+ concentration (varied with medium osmolality) | 0.23 to 0.93 molal | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of the lac operon.

β-Galactosidase Assay

This assay quantifies the activity of β-galactosidase, the product of the lacZ gene, and is a common method for measuring the level of lac operon expression.

Principle: The artificial substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is colorless. When cleaved by β-galactosidase, it yields galactose and o-nitrophenol, which is yellow and can be quantified spectrophotometrically at 420 nm.[12]

Protocol:

-

Cell Culture and Induction: Grow E. coli cultures in appropriate media to the desired optical density (e.g., mid-log phase). Induce the lac operon by adding lactose or a non-metabolizable analog like isopropyl β-D-1-thiogalactopyranoside (IPTG).[13]

-

Cell Lysis:

-

Take a 1.6 ml aliquot of the cell culture and place it on ice.[14]

-

Centrifuge the sample to pellet the cells, remove the supernatant, and freeze the pellet at -80°C.[14]

-

Thaw the cell pellet on ice and resuspend it in a lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent).[14]

-

Vortex vigorously and incubate on ice to ensure complete lysis.[14]

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the cell lysate and a saturating concentration of ONPG in a suitable buffer (e.g., Z-buffer).[15]

-

Incubate the reaction at a constant temperature (e.g., 37°C).[14]

-

At defined time points, take aliquots of the reaction and add them to a stop solution (e.g., 1 M Na₂CO₃) to terminate the reaction.[14][15]

-

-

Measurement and Calculation:

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where a protein, such as the LacI repressor, binds.

Principle: A DNA fragment labeled at one end is incubated with the DNA-binding protein of interest. The complex is then treated with a low concentration of DNase I, which randomly cleaves the DNA backbone. The protein-bound region is protected from cleavage, leaving a "footprint" in the resulting pattern of DNA fragments when analyzed by gel electrophoresis.[17]

Protocol:

-

Probe Preparation:

-

Prepare a DNA fragment containing the putative protein binding site (e.g., the lac operator).

-

End-label one strand of the DNA fragment with a radioactive or fluorescent tag.[17]

-

-

Protein-DNA Binding:

-

DNase I Digestion:

-

Analysis:

-

Purify the DNA fragments from the reaction mixtures.

-

Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

The region where the protein was bound will appear as a gap or "footprint" in the ladder of DNA fragments compared to the no-protein control lane.[17]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key regulatory pathways and experimental workflows described in this guide.

Caption: Regulatory pathway of the lac operon.

Caption: Workflow for the β-galactosidase assay.

Caption: Workflow for DNase I footprinting.

References

- 1. Khan Academy [khanacademy.org]

- 2. idtdna.com [idtdna.com]

- 3. Feedback Regulation of Lac Repressor Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative approaches to the study of bistability in the lac operon of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetics, Inducible Operon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. The lac Operon: A Lesson in Simple Gene Regulation | The Scientist [the-scientist.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. The general affinity of lac repressor for E. coli DNA: implications for gene regulation in procaryotes and eucaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lac repressor concentration - Bacteria Escherichia coli - BNID 102083 [bionumbers.hms.harvard.edu]

- 11. Variability of the intracellular ionic environment of Escherichia coli. Differences between in vitro and in vivo effects of ion concentrations on protein-DNA interactions and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ableweb.org [ableweb.org]

- 13. ableweb.org [ableweb.org]

- 14. www-personal.umd.umich.edu [www-personal.umd.umich.edu]

- 15. Basic Lab Skills: β-Galactosidase Induction in Escherichia coli [paulyeo21.github.io]

- 16. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 18. oncology.wisc.edu [oncology.wisc.edu]

The intricate Pathway of Lactose Synthesis in Mammary Glands: A Technical Guide

Abstract

Lactose, the primary carbohydrate in milk, is crucial for neonatal nutrition. Its synthesis in the mammary epithelial cells is a complex and tightly regulated process, representing a key aspect of lactation. This technical guide provides an in-depth exploration of the core lactose synthesis pathway, its enzymatic regulation, and the principal signaling cascades that govern this vital biological function. Detailed experimental protocols for the study of lactose synthesis and quantitative data are presented to facilitate further research and therapeutic development in this field.

The Core Biochemical Pathway of Lactose Synthesis

Lactose is a disaccharide synthesized in the Golgi apparatus of mammary epithelial cells from two monosaccharides: glucose and UDP-galactose.[1][2] The process is catalyzed by the lactose synthase enzyme complex.

The synthesis of lactose can be broken down into the following key steps:

-

Glucose Uptake and Transport: Glucose is transported from the bloodstream into the mammary epithelial cell cytoplasm via glucose transporters, primarily GLUT1.[3] A portion of this cytoplasmic glucose is then transported into the Golgi apparatus, also facilitated by GLUT1.[3]

-

Synthesis of UDP-galactose: The second substrate, UDP-galactose, is synthesized from glucose in the cytoplasm through a series of enzymatic reactions. Glucose is first converted to glucose-6-phosphate, then to glucose-1-phosphate. Subsequently, UDP-glucose pyrophosphorylase catalyzes the formation of UDP-glucose, which is then epimerized to UDP-galactose by UDP-glucose 4-epimerase.[4]

-

Transport of UDP-galactose into the Golgi: UDP-galactose is actively transported from the cytoplasm into the lumen of the Golgi apparatus by the UDP-galactose transporter, SLC35A2.[2][4]

-

The Lactose Synthase Reaction: Inside the Golgi, the lactose synthase enzyme complex catalyzes the transfer of galactose from UDP-galactose to glucose, forming lactose (galactosyl-β1→4-glucose).[2]

The lactose synthase complex is unique and consists of two components:

-

β-1,4-galactosyltransferase (β4GALT1): The catalytic subunit of the enzyme. In the absence of the regulatory subunit, β4GALT1 transfers galactose to N-acetylglucosamine.[5]

-

α-lactalbumin (LALBA): A mammary-specific regulatory protein. The synthesis of α-lactalbumin is hormonally regulated, primarily by prolactin.[6] The presence of α-lactalbumin dramatically lowers the Km of β4GALT1 for glucose, making lactose synthesis the preferred reaction in the lactating mammary gland.[5]

Quantitative Data on Lactose Synthesis

The efficiency of lactose synthesis is influenced by substrate availability and enzyme kinetics. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Glucose Concentration for Lactose Synthesis in Bovine Mammary Epithelial Cells

| Parameter | Glucose Concentration (mM) | Observation | Reference |

| Cell Viability & Proliferation | 12 | Peak at 24 hours | [2] |

| Lactose Synthesis | 12 | Optimal induction within 24 hours | [2] |

| αS1-casein Synthesis | 10.5 - 14 | Proper range for synthesis | [7][8] |

Table 2: Enzyme Kinetic Parameters for Lactose Synthase Components

| Enzyme/Complex | Substrate | Km | Vmax | Condition | Reference |

| β-1,4-galactosyltransferase I | UDP-Galactose | - | - | - | [9] |

| N-acetylglucosamine | 170 µM | - | - | [9] | |

| Lactose Synthase (β4GALT1 + α-LA) | Glucose | Reduced 1000-fold | - | In the presence of α-lactalbumin | [5] |

| UDP-Glucose | Reduced 5-fold | - | In the presence of α-lactalbumin | [5] | |

| β-galactosidase (Lactobacillus plantarum) | Lactose | 23.28 mM | 10.88 µmol/min/mg | pH 6.5 | [10] |

| ONPG | 6.644 mM | 147.5 µmol/min/mg | pH 6.5 | [10] |

Signaling Pathways Regulating Lactose Synthesis

The synthesis of lactose is under tight hormonal control, with prolactin and insulin playing pivotal roles.

Prolactin Signaling via the JAK/STAT Pathway

Prolactin is a key lactogenic hormone that stimulates the transcription of genes essential for milk production, including α-lactalbumin.[11][12][13]

The signaling cascade is as follows:

-

Receptor Binding and Dimerization: Prolactin binds to its receptor (PRLR) on the surface of mammary epithelial cells, inducing receptor dimerization.[13]

-

JAK2 Activation: The dimerization of PRLR activates the associated Janus kinase 2 (JAK2), which autophosphorylates and phosphorylates the receptor on tyrosine residues.[12][13][14]

-

STAT5 Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription 5 (STAT5) is recruited to the phosphorylated PRLR and is itself phosphorylated by JAK2.[11][12][14]

-

STAT5 Dimerization and Nuclear Translocation: Phosphorylated STAT5 dimerizes and translocates to the nucleus.[12][13]

-

Gene Transcription: In the nucleus, the STAT5 dimer binds to specific DNA sequences in the promoter regions of target genes, such as the α-lactalbumin gene, to initiate their transcription.[12]

Insulin Signaling via the PI3K/Akt Pathway

Insulin is another critical hormone for lactation, primarily influencing glucose uptake and utilization by the mammary epithelial cells.[15][16]

The insulin signaling pathway involves:

-

Receptor Binding and Activation: Insulin binds to the insulin receptor (IR) on the cell surface, leading to its autophosphorylation and activation.[17]

-

IRS Recruitment and PI3K Activation: The activated IR recruits and phosphorylates insulin receptor substrate (IRS) proteins. Phosphorylated IRS then activates phosphoinositide 3-kinase (PI3K).[16][17]

-

PIP3 Formation and Akt Activation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B).[15][18]

-

GLUT4 Translocation: Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane, increasing glucose uptake into the cell.[15] While GLUT1 is the primary glucose transporter in mammary epithelial cells, insulin signaling can enhance overall glucose availability.

Experimental Protocols

Isolation and Primary Culture of Mammary Epithelial Cells

This protocol describes the isolation of primary mammary epithelial cells from fresh breast tissue.[19][20]

Materials:

-

Fresh human or animal mammary tissue

-

Phosphate-buffered saline (PBS), sterile, cold

-

Digestion medium: Dispase (5 mg/mL) and Collagenase (5 mg/mL) in PBS

-

0.25% Trypsin-EDTA

-

Neutralizing solution: PBS with 10% Fetal Bovine Serum (FBS)

-

Initial culture medium: appropriate basal medium with 10% FBS, antibiotics, and a ROCK inhibitor (e.g., 10 µM Y-27632)

-

Epithelial cell medium: appropriate specialized medium for mammary epithelial cells

-

Sterile surgical instruments (scalpels, forceps)

-

50 mL conical tubes

-

100 µm cell strainer

-

Centrifuge

-

Water bath at 37°C

-

Cell culture dishes

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Wash the mammary tissue (0.3 - 5 grams) with cold, sterile PBS.

-

On a sterile surface on ice, finely mince the tissue into a pulp using sterile scalpels.

-

-

Enzymatic Digestion:

-

Transfer the minced tissue to a 50 mL conical tube.

-

Add the digestion medium at a 2:3 weight-to-volume ratio (e.g., 2g tissue in 3 mL medium).

-

Incubate for 1.5 - 18 hours at 37°C, with gentle agitation every 20-30 minutes.

-

-

Cell Dissociation and Collection:

-

Stop the digestion by adding an equal volume of neutralizing solution.

-

Pipette the cell suspension up and down to further dissociate the tissue.

-

Filter the suspension through a 100 µm cell strainer into a fresh 50 mL tube.

-

Centrifuge the filtered suspension at 150-700 x g for 5 minutes.

-

-

Red Blood Cell Lysis (Optional):

-

If the pellet is red, resuspend it in a red blood cell lysis buffer for 5 minutes on ice, then centrifuge again.

-

-

Plating and Culture:

-

Discard the supernatant and resuspend the cell pellet in the initial culture medium.

-

Plate the cell suspension onto cell culture dishes.

-

Incubate at 37°C in a 5% CO2 incubator.

-

After 2 days, replace the initial culture medium with the epithelial cell medium.

-

Change the medium every 2-3 days.

-

Quantification of Lactose by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of lactose in milk or cell culture supernatant.[21][22][23]

Materials:

-

HPLC system with a Refractive Index Detector (RID) or Charged Aerosol Detector (CAD)

-

Amino (NH2) or carbohydrate-specific HPLC column

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Lactose monohydrate standard

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

Milk sample or cell culture supernatant

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of lactose monohydrate (e.g., 1 mg/mL) in the diluent (e.g., 50:50 acetonitrile:water).

-

Prepare a series of standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 50 - 1000 µg/mL).

-

-

Sample Preparation:

-

For milk samples, perform a 1:100 dilution. For example, dilute 0.5 mL of milk to 5.0 mL with water, then dilute 0.5 mL of this solution to 5.0 mL with 70% acetonitrile.

-

For cell culture supernatant, it may be used directly or with minimal dilution.

-

Filter the prepared sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase (e.g., 75:25 acetonitrile:water, isocratic).

-

Set the flow rate (e.g., 0.5 - 1.0 mL/min) and column temperature (e.g., 40°C).

-

Inject a fixed volume (e.g., 10 µL) of the standards and samples.

-

-

Data Analysis:

-

Identify the lactose peak in the chromatograms based on the retention time of the standard.

-

Generate a calibration curve by plotting the peak area versus the concentration of the lactose standards.

-

Quantify the lactose concentration in the samples by interpolating their peak areas on the calibration curve.

-

Lactose Synthase Activity Assay

This assay measures the activity of lactose synthase by detecting one of its products, glucose, or by using a chromogenic substrate. A simplified protocol using a commercially available kit is outlined below.[24]

Materials:

-

Lactose Assay Kit (containing lactase, galactose enzyme mix, probe, and assay buffer)

-

Mammary gland tissue homogenate or cell lysate

-

Microplate reader (colorimetric or fluorometric)

-

96-well microplate

Procedure:

-

Sample Preparation:

-

Homogenize mammary gland tissue or lyse cultured mammary epithelial cells in the provided assay buffer.

-

Centrifuge the homogenate/lysate to pellet insoluble material.

-

Collect the supernatant for the assay.

-

-

Assay Reaction:

-

Prepare standard curve wells with known concentrations of lactose.

-

Add the sample supernatant to separate wells.

-

To determine the background from free galactose, prepare parallel sample wells without the lactase enzyme.

-

Add the lactase enzyme to the standard and sample wells to convert lactose to glucose and galactose.

-

Add the reaction mix containing the galactose enzyme mix and probe to all wells.

-

Incubate the plate according to the kit's instructions (e.g., 60 minutes at 37°C), protected from light.

-

-

Measurement:

-

Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

-

-

Calculation:

-

Subtract the background reading (from wells without lactase) from the sample readings.

-

Calculate the lactose concentration in the samples using the standard curve.

-

Conclusion

The synthesis of lactose in the mammary gland is a finely tuned process involving a specific biochemical pathway and intricate regulatory networks. The interplay between substrate availability, enzymatic activity of the lactose synthase complex, and the hormonal signaling of prolactin and insulin ensures the production of this vital nutrient for the neonate. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of lactation and to explore potential interventions for lactation-related disorders. A thorough understanding of this pathway is paramount for advancements in neonatal nutrition and maternal health.

References

- 1. Measuring Lactase Enzymatic Activity in the Teaching Lab - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of glucose on lactose synthesis in mammary epithelial cells from dairy cow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gene regulation of UDP-galactose synthesis and transport: potential rate-limiting processes in initiation of milk production in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha-Lactalbumin (LA) stimulates milk beta-1,4-galactosyltransferase I (beta 4Gal-T1) to transfer glucose from UDP-glucose to N-acetylglucosamine. Crystal structure of beta 4Gal-T1 x LA complex with UDP-Glc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Temporal effect of prolactin on the activities of lactose synthetase, alpha-lactalbumin, and galactosyl transferase in mouse mammary gland explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of glucose availability on αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prolactin signal transduction mechanisms in the mammary gland: the role of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. rep.bioscientifica.com [rep.bioscientifica.com]

- 14. In vivo study of prolactin (PRL) intracellular signalling during lactogenesis in the rat: JAK/STAT pathway is activated by PRL in the mammary gland but not in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Key signalling nodes in mammary gland development and cancer. Signalling downstream of PI3 kinase in mammary epithelium: a play in 3 Akts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting PI3K reduces mammary tumor growth and induces hyperglycemia in a mouse model of insulin resistance and hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isolation and Culture of Primary Human Mammary Epithelial Cells [jove.com]

- 20. Isolation, culture, and differentiation of mammary epithelial stem/progenitor cells from fresh or ex vivo cultured human breast tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of Lactose in Milk by HPLC-RI using Chromolith® NH2 Column [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. content.abcam.com [content.abcam.com]

The Pivotal Role of Lactose in Neonatal Nutrition and Development: A Technical Guide

For Immediate Release

Shanghai, China – December 17, 2025 – A comprehensive technical guide released today details the critical role of lactose in the nutrition and development of neonates. This whitepaper, intended for researchers, scientists, and professionals in drug development, consolidates current scientific understanding and experimental methodologies related to this vital carbohydrate.

Lactose, the primary carbohydrate in mammalian milk, is a cornerstone of neonatal nutrition, providing a significant portion of the infant's energy supply. Its role, however, extends far beyond simple caloric provision. The digestion of lactose into glucose and galactose fuels rapid growth and, crucially, supports neurological development and the establishment of a healthy gut microbiome. This guide delves into the intricate mechanisms of lactose metabolism, its physiological impacts, and the experimental frameworks used to investigate these processes.

Quantitative Analysis of Lactose and its Metabolic Effects

The concentration of lactose in human breast milk is not static, varying across the stages of lactation to meet the evolving needs of the infant.[1] Mature human milk contains approximately 6.7 to 7.8 g/dL of lactose, a higher concentration than that found in the milk of many other mammals.[1] This high lactose content is thought to be crucial for the rapid brain development characteristic of human infants.

Lactose digestion is facilitated by the enzyme lactase-phlorizin hydrolase (lactase), which is expressed in the brush border of the small intestine. In preterm infants, lactase activity is initially lower but increases with gestational age and enteral feeding.[2][3] The efficient hydrolysis of lactose is vital for the absorption of its monosaccharide components, glucose and galactose.

Beyond its role as an energy source, lactose significantly enhances the absorption of essential minerals. Studies have demonstrated that lactose promotes the intestinal absorption of calcium and magnesium, critical for bone development and various physiological functions.[4]

Data Summary Tables

Table 1: Lactose Concentration in Human Breast Milk

| Stage of Lactation | Lactose Concentration ( g/100 mL) | Reference |

| Colostrum (1-5 days) | 5.5 - 6.5 | [5] |

| Transitional Milk (6-14 days) | 6.5 - 7.0 | [5] |

| Mature Milk (>15 days) | 6.7 - 7.8 | [1] |

Table 2: Developmental Progression of Intestinal Lactase Activity in Preterm Infants

| Postnatal Age | Change in Lactase Activity | Key Findings | Reference |

| 10 days | Increased by 100% in early-fed vs. standard-fed infants | Early enteral feeding significantly accelerates lactase development. | [2] |

| 28 days | Increased by 60% in early-fed vs. standard-fed infants | Continued positive impact of early feeding on lactase activity. | [2] |

| 10-50 days | Lactase activity doubled between study points | Demonstrates a significant increase in lactase activity over time. | [3] |

Table 3: Effect of Lactose on Mineral Absorption in Infants

| Mineral | Effect of Lactose | Quantitative Impact | Reference |

| Calcium | Enhanced Absorption | Net absorption and retention significantly greater with lactose-containing formula. | [4] |

| Magnesium | Enhanced Absorption | Absorption significantly enhanced by lactose. | [4] |

| Manganese | Enhanced Absorption | Absorption significantly enhanced by lactose. | [4] |

The Role of Galactose in Neonatal Brain Development

Upon enzymatic cleavage of lactose, galactose is readily absorbed and plays a specialized role in the neonate, particularly in the development of the central nervous system. Galactose is a key precursor for the synthesis of galactolipids, such as galactocerebroside, which are essential components of the myelin sheath that insulates nerve fibers.[6] This myelination process is critical for rapid nerve impulse conduction and overall neurological function.

The metabolic conversion of galactose to UDP-galactose is a crucial step, facilitated by the Leloir pathway.[7] UDP-galactose is then utilized by galactosyltransferases to incorporate galactose into growing glycolipid and glycoprotein chains within the brain.[8]

Signaling and Metabolic Pathways

Lactose and the Neonatal Gut Microbiome